1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one
Description
Properties
IUPAC Name |
1-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-2-15-9(12-13-11(15)17)8-14-7-5-3-4-6-10(14)16/h2-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYBUZYQZMNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an ethyl-substituted hydrazine and a thiocarbonyl compound.
Attachment of the Azepanone Ring: The azepanone ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with an azepanone derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanyl functionality onto the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:
Selection of Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Control of Reaction Conditions: Precise control of temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the azepanone ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Physical Properties
This compound exhibits properties typical of triazole derivatives, such as solubility in organic solvents and potential stability under various conditions. Its sulfanyl group enhances reactivity and biological activity.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety demonstrate significant antimicrobial properties. For instance, derivatives of 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one have been evaluated for their effectiveness against various bacterial strains. A study indicated that similar triazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific tumor cell lines has been documented. For example, a derivative was found to induce apoptosis in cancer cells by targeting metabolic pathways associated with cell proliferation . The mechanism often involves the inhibition of key enzymes or signaling pathways crucial for tumor growth.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, a series of experiments were conducted using derivatives of this compound against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial load when treated with these compounds compared to standard antibiotics .
- Case Study on Cancer Cell Lines : A study focused on the effects of this compound on human breast cancer cell lines demonstrated that it could effectively inhibit cell growth at micromolar concentrations. The study highlighted the compound's potential as a lead for further development into a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial enzymes or human receptors.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-Amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one Hydrochloride
- Structure: Differs by a dimethyl substituent on the triazole ring and an amino group on the azepan-2-one.
- Properties: Higher polarity due to the amino group, enhancing solubility in aqueous media. The hydrochloride salt form improves stability for pharmacological screening .
- Applications: Not explicitly stated, but amino-functionalized azepanes are often explored as enzyme inhibitors.
Methyl 1-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate
- Structure : Replaces the azepan-2-one with a pyrazole-carboxylate ester.
- The amino group at position 4 of the triazole may confer nucleophilic reactivity .
- Synthetic Utility : Used as a building block for hybrid heterocycles in drug discovery.
Triazole-Thioether Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone
- Structure: Features a phenylsulfonyl group and difluorophenyl substituents on the triazole, linked to a phenylethanone moiety.
- Properties : Sulfonyl groups enhance metabolic stability and electron-withdrawing effects, influencing binding affinity. Fluorine atoms improve bioavailability and CNS penetration .
5-Chloro-3-[(4-Substituted-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]Benzo[d]Oxazol-2(3H)-One
- Structure : Integrates a benzoxazolone ring, linked to the triazole via a methyl group.
- Properties : The chloro and benzoxazolone groups confer rigidity and π-stacking capability, useful in kinase inhibition .
- Applications : Tested as a modulator of oxidative stress-related enzymes.
Functionalized Triazoles with Heteroaromatic Systems
1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(Quinolin-8-Yloxymethyl)-1,2,4-Triazol-3-yl]Sulfanyl]Ethanone
- Structure: Combines a quinoline-oxymethyl group with a chlorophenyl-thioether.
- Properties: Quinoline enhances metal-chelating and intercalation properties, suggesting anticancer or antiparasitic activity. The chlorophenyl group contributes to hydrophobic binding .
- Synthetic Route : Prepared via nucleophilic substitution of triazole-thiols with α-halogenated ketones, analogous to methods in .
Comparative Analysis Table
Biological Activity
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one is a compound featuring a unique structure that combines a triazole ring with an azepan moiety. This combination has led to investigations into its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4OS |
| Molecular Weight | 206.25 g/mol |
| IUPAC Name | 1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methylazepan-2-one |
| Canonical SMILES | CCN1C(=NN=C1SCC2=NNN=N2)C3=NON=C3N |
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 2 μg/mL, showcasing their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Clinafloxacin-triazole hybrids | 0.25 - 2 | MRSA |
| Ciprofloxacin-triazole hybrids | 0.046 - 3.11 | E. coli, Pseudomonas aeruginosa |
| Mercapto-substituted triazoles | 8 | Bacillus cereus |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines. One study reported that mercapto-substituted triazoles exhibited IC50 values of 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cells (T47D) with IC50 values of 27.3 μM .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Type | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Mercapto-triazoles | 6.2 | HCT-116 (Colon carcinoma) |
| Mercapto-triazoles | 27.3 | T47D (Breast cancer) |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of sulfur and nitrogen atoms in its structure allows for strong binding interactions with biological macromolecules, potentially inhibiting their activity or altering their function .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antifungal Activity : A study on triazole derivatives indicated that they possess antifungal properties comparable to established antifungal drugs like fluconazole.
- Antiviral Properties : Research has suggested that triazole compounds may also demonstrate antiviral activity by inhibiting viral replication through enzyme inhibition.
Q & A
What are the critical steps for synthesizing 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one, and how can reaction conditions be optimized?
Level : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves multi-step reactions, including cyclization of triazole derivatives and subsequent functionalization. Key steps include:
- Triazole Core Formation : Reacting hydrazine derivatives with thioureas or isothiocyanates under controlled pH (neutral to slightly acidic) to form the 1,2,4-triazole ring .
- Azepan-2-one Integration : Alkylation or nucleophilic substitution to attach the azepan-2-one moiety. Solvents like dichloromethane or ethanol are preferred for their polarity and boiling points .
- Optimization : Temperature (60–80°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly affect yield. Purification via column chromatography or recrystallization is critical for removing byproducts like unreacted thioureas .
How can computational methods aid in predicting the reactivity of this compound?
Level : Advanced (Theoretical Chemistry)
Answer :
Density Functional Theory (DFT) calculations can model:
- Electrophilic Sites : The sulfanyl (–SH) group and triazole nitrogen atoms are highly reactive due to electron-rich regions, making them prone to oxidation or alkylation .
- Thermodynamic Stability : Gibbs free energy calculations predict stability under varying pH and solvent conditions. For example, the compound is less stable in polar aprotic solvents due to solvation effects .
- Reaction Pathways : Transition state analysis helps identify intermediates in oxidation reactions (e.g., conversion to sulfones using H₂O₂) .
What analytical techniques are essential for characterizing purity and structural integrity?
Level : Basic (Analytical Chemistry)
Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃), azepan-2-one carbonyl (δ 170–175 ppm), and triazole protons (δ 7.5–8.5 ppm) .
- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels. Mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.3) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 53.2%, H: 6.8%, N: 23.7%) .
How should researchers design experiments to evaluate the compound’s environmental persistence?
Level : Advanced (Environmental Chemistry)
Answer :
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) to measure degradation half-life. The sulfanyl group may hydrolyze to sulfonic acids under alkaline conditions .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for photodegradation products like sulfoxides .
Ecotoxicology :
- Aquatic Toxicity : Use Daphnia magna or algae to assess EC₅₀ values. The compound’s logP (~2.5) suggests moderate bioaccumulation potential .
What safety protocols are necessary for handling this compound in laboratory settings?
Level : Basic (Laboratory Safety)
Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions due to dust inhalation risks .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Avoid inducing vomiting if ingested—administer activated charcoal .
- Waste Disposal : Collect in sealed containers labeled for "sulfur-containing organics" and incinerate at >1,000°C to prevent toxic gas release (e.g., SO₂) .
How can researchers resolve contradictions in biological activity data across studies?
Level : Advanced (Data Analysis)
Answer :
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) while controlling for variables like solvent (DMSO vs. ethanol) and assay pH .
- Structural Analogues : Cross-reference with similar triazole derivatives (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide) to identify structure-activity relationships (SAR) .
- Statistical Validation : Use ANOVA to assess batch-to-batch variability in compound purity, which may explain discrepancies in IC₅₀ values .
What strategies optimize the compound’s solubility for in vitro assays?
Level : Basic (Pharmaceutical Chemistry)
Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
- pH Adjustment : Protonate the triazole nitrogen at pH <4 (using HCl) to form water-soluble salts .
- Surfactants : Polysorbate 80 (0.01% w/v) improves dispersion in cell culture media .
What advanced techniques elucidate the compound’s interaction with biological targets?
Level : Advanced (Biophysical Chemistry)
Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) and affinity (KD) .
- X-Ray Crystallography : Co-crystallize the compound with enzymes (e.g., cytochrome P450) to map hydrogen bonds between the sulfanyl group and active-site residues .
- Molecular Dynamics (MD) : Simulate binding modes over 100 ns trajectories to identify stable conformations and allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
